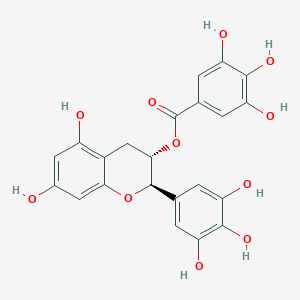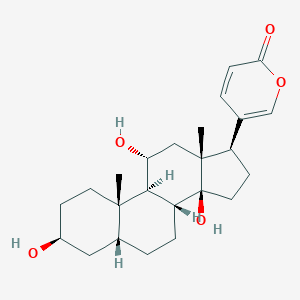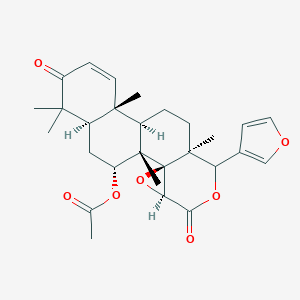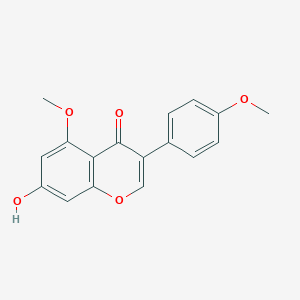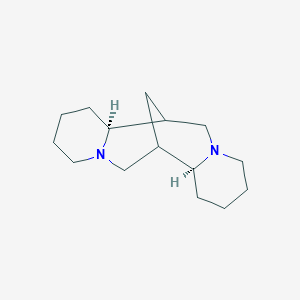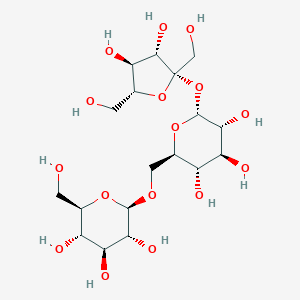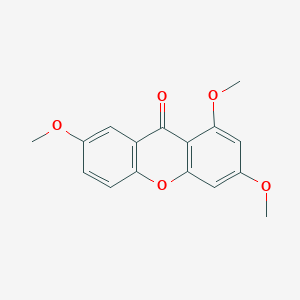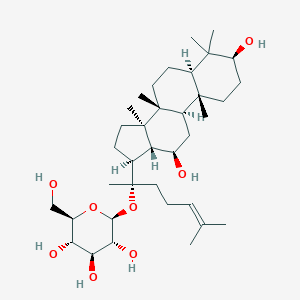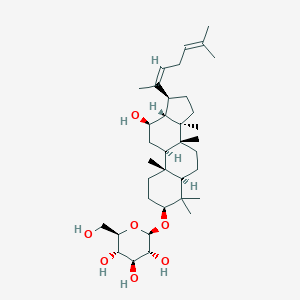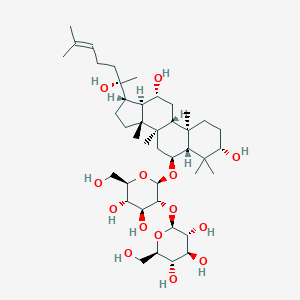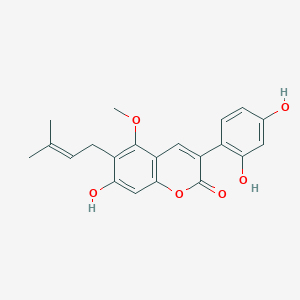
Glycycoumarine
Vue d'ensemble
Description
Glycycoumarin is a naturally occurring coumarin compound found in many plants and is known for its wide range of biological activities. It is a secondary metabolite of many plant species, including Glycyrrhiza glabra, Prunella vulgaris, and Angelica sinensis. It has been used as a traditional Chinese medicine for centuries and is now also used in modern medicine for its various pharmacological activities and therapeutic applications.
Applications De Recherche Scientifique
Glycycoumarine : Analyse complète des applications de la recherche scientifique
Effet anti-hépatome : La this compound a démontré un puissant effet anti-hépatome à la fois en culture cellulaire et dans les modèles de xénogreffe HepG2. Elle montre des effets préventifs sur les cancers induits par diverses cellules d'hépatome humaines, y compris HepG2, Huh7 et le cancer de la prostate humain DU-145 .
Protection du foie : Des modèles in vitro ont montré que la this compound peut inhiber de manière significative l'apoptose dans les cellules HepG2 et prévenir l'accumulation lipidique induite par l'acide oléique/l'acide palmitique. In vivo, elle inverse les changements biochimiques et pathologiques dans les dommages hépatiques induits par le régime alimentaire chez la souris .
Régulation de l'expression des gènes sensibles aux œstrogènes : Il a été constaté que la this compound était efficace pour augmenter l'expression de gènes sensibles aux œstrogènes tels que PgR et GREB1 dans les cellules cancéreuses du sein MCF7. Elle possède une activité intrinsèque comparable aux enzymes de conjugaison ubiquitine E2, stimulant la prolifération avec une activité agoniste significative .
Activité antispasmodique : Des études ont indiqué que la this compound possède des propriétés antispasmodiques, bien que des détails spécifiques sur cette application n'aient pas été fournis dans les résultats de la recherche.
Activités antibactériennes et antivirales : La recherche a mis en évidence les activités biologiques de la this compound, qui incluent des effets antibactériens et antiviraux .
Propriétés antioxydantes : Il est rapporté que la this compound possède des activités antioxydantes, contribuant à ses applications thérapeutiques potentielles .
Effets anti-inflammatoires : Outre ses propriétés antioxydantes, la this compound présente également des activités anti-inflammatoires .
Mécanisme D'action
Target of Action
Glycycoumarin is a representative coumarin compound with significant pharmacological activities isolated from Glycyrrhiza uralensis Fisch., Fabaceae . It has been shown to have many biological activities, such as anti-tumor, liver protection, antispasmodic, antibacterial, and antivirus .
Mode of Action
It has been suggested that it can exert a good anti-hepatoma effect in cell culture and the hepg2 xenograft model . It has also been reported to degrade P62-mediated Keap1 by activating autophagy, thereby reducing alcohol-induced hepatotoxicity .
Biochemical Pathways
Glycycoumarin is known to affect several biochemical pathways. It has been reported to enhance the expression of the pro-apoptotic BCL2 family of proteins and decrease the expression of the anti-apoptotic BCL2 family . This could inhibit mitochondrial activation and regulate hepatic lipid metabolism .
Result of Action
The result of Glycycoumarin’s action is primarily seen in its hepatoprotective effects. It protects hepatocytes through activation of autophagy and mitigation of ER stress/GSK-3 –JNK/CHOP-mitochondria cascade activation .
Action Environment
The action of Glycycoumarin can be influenced by various environmental factors. For instance, due to hepatic and/or intestinal tract first-pass metabolism, Glycycoumarin exhibits a poor bioavailability of 9.22%, as estimated from its total plasma concentration . Additionally, only a small amount of Glycycoumarin is excreted via bile and urine .
Analyse Biochimique
Cellular Effects
Glycycoumarin has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Glycycoumarin is absorbed and rapidly transformed into its conjugated metabolites with low bioavailability . It is distributed in various tissues, except the brain . Over time, Glycycoumarin is promptly eliminated from test tissues after intraperitoneal administration, but only a small amount of Glycycoumarin is excreted via bile and urine .
Dosage Effects in Animal Models
The effects of Glycycoumarin vary with different dosages in animal models .
Metabolic Pathways
Glycycoumarin is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
Glycycoumarin is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSZZDSYIBYLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241630 | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
94805-82-0 | |
| Record name | Glycycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094805820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4-Dihydroxy-phenyl)-7-hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWQ2B8G346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 - 244.5 °C | |
| Record name | Glycycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does GCM exert its anti-cancer activity?
A1: Research indicates GCM demonstrates potent anti-liver cancer activity by directly targeting and inactivating the oncogenic kinase T-LAK cell-originated protein kinase (TOPK) [[6]]. This inactivation leads to the activation of the p53 pathway, inducing apoptosis and inhibiting tumor growth [[6], []].
Q2: What is the role of GCM in protecting against acetaminophen-induced liver injury?
A2: GCM exhibits hepatoprotective effects against acetaminophen-induced liver injury, primarily by activating sustained autophagy, which aids in cellular repair and protection [[10], []].
Q3: Does GCM play a role in modulating ER stress?
A3: Yes, GCM has shown a protective effect against acetaminophen overdose in mice by enhancing TEX264-mediated ER-phagy, a selective autophagy of the endoplasmic reticulum, which helps to alleviate ER stress and promote liver regeneration [[9]].
Q4: How does GCM contribute to the anti-diabetic potential of licorice?
A4: GCM, along with other compounds in licorice, exhibits anti-diabetic effects. It has been shown to act as an α-glucosidase inhibitor, potentially aiding in blood glucose control [[13]].
Q5: What is the mechanism behind GCM's antispasmodic activity?
A5: Research suggests that GCM contributes to the antispasmodic properties of licorice. It has been shown to suppress colonic peristalsis, potentially by inhibiting phosphodiesterase 3 [[2], [], []].
Q6: What is the molecular formula and weight of GCM?
A6: The molecular formula of GCM is C20H18O4 and its molecular weight is 322.35 g/mol.
Q7: Are there any spectroscopic data available for GCM?
A7: Spectroscopic data, including ESI-MS, ESI-MSn, and ultraviolet (UV) spectra, have been utilized for the identification of GCM in Glycyrrhiza uralensis extracts [[16]].
Q8: Does GCM exhibit any catalytic properties?
A8: The provided research primarily focuses on the pharmacological activities of GCM and does not delve into its catalytic properties.
Q9: Have computational methods been employed to study GCM?
A10: Yes, molecular docking simulations have been employed to investigate the interactions between GCM and specific targets, such as PXR and Keap1, providing insights into its potential binding mechanisms [[18], []].
Q10: How do structural modifications of GCM affect its activity?
A11: While specific SAR studies for GCM are not extensively discussed in the provided research, the presence of prenyl groups in GCM and other licorice compounds is highlighted for their potential contribution to antibacterial activity [[13], [], []].
Q11: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of GCM?
A11: The provided research primarily focuses on identifying and characterizing GCM within licorice and does not discuss specific formulation strategies for this compound.
Q12: Is there any information available on the SHE regulations, compliance, risk minimization, and responsible practices associated with GCM?
A12: Specific SHE regulations related to GCM are not discussed in the provided research articles.
Q13: What is known about the absorption, distribution, metabolism, and excretion of GCM?
A14: Studies in rats indicate that GCM is rapidly absorbed after oral administration, extensively metabolized primarily via glucuronidation, and distributed widely in tissues except for the brain [[7], []]. It exhibits low bioavailability due to significant first-pass metabolism [[7]].
Q14: What is the duration of action of GCM after oral administration?
A14: Specific information regarding the duration of action of GCM is not available in the provided research.
Q15: What types of in vitro and in vivo models have been used to study the effects of GCM?
A16: Various in vitro models, including human liver cancer cell lines (HepG2, Huh-7, and SMMC-7721), and in vivo models, including mouse models of liver injury and diabetic KK-Ay mice, have been utilized to investigate the effects of GCM [[6], [], [], []].
Q16: Are there any known resistance mechanisms associated with GCM?
A16: While the research does not directly address GCM resistance, one study highlights the potential role of de novo lipogenesis and the TOPK-survivin axis in mediating resistance to ABT-737, a BH3 mimetic, in liver cancer cells. GCM was found to sensitize these cells to ABT-737 by targeting these resistance mechanisms [[12]].
Q17: Is there any information available on the toxicity and safety profile of GCM?
A17: While the research primarily focuses on the pharmacological benefits of GCM, one study utilizing a 3D-intestinal organoid model suggests that GCM might exhibit cytotoxicity at higher concentrations, emphasizing the need for further safety evaluations [[25]].
Q18: Are there any specific drug delivery and targeting strategies being explored for GCM?
A18: The provided research does not delve into specific drug delivery and targeting strategies for GCM.
Q19: What analytical methods have been used to characterize and quantify GCM?
A21: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and ultra-high-performance liquid chromatography (UHPLC) coupled with triple-quadrupole mass spectrometry (QQQMS), have been employed to identify and quantify GCM in licorice samples [[5], [], []].
Q20: Is there any information available regarding the environmental impact and degradation of GCM?
A20: The provided research does not address the environmental impact and degradation of GCM.
Q21: Are there any studies on the dissolution rate and solubility of GCM in various media?
A21: Specific information regarding the dissolution rate and solubility of GCM is not available in the provided research.
Q22: Have the analytical methods used to quantify GCM been validated?
A24: While specific validation details are not extensively described, studies employing analytical techniques for GCM quantification mention parameters such as linearity, recovery rates, and relative standard deviations, suggesting method validation procedures [[5], []].
Q23: What measures are taken to ensure the quality and consistency of GCM?
A23: The research highlights the importance of chemical standardization for licorice due to the variations in active compound content among different species. Techniques like UHPLC-MS/MS are suggested for accurate identification and quantification of GCM and other constituents in licorice raw materials and dietary supplements, ensuring quality and consistency [[26]].
Q24: Does GCM elicit any immunological responses?
A24: Specific information regarding the immunogenicity and immunological responses associated with GCM is not provided in the research articles.
Q25: Are there any known interactions between GCM and drug transporters?
A25: The provided research does not explore potential interactions between GCM and drug transporters.
Q26: Can GCM affect drug-metabolizing enzymes?
A26: Research suggests that licorice and its constituents, including GCM, can potentially affect the activity of drug-metabolizing enzymes, particularly CYP3A4 and CYP1A2, which could influence the metabolism and clearance of certain drugs [[1]].
Q27: What is known about the biocompatibility and biodegradability of GCM?
A27: The provided research focuses on the pharmacological effects of GCM and does not provide specific details regarding its biocompatibility and biodegradability.
Q28: Are there any strategies for recycling GCM or managing waste generated during its production or use?
A28: The research primarily focuses on the pharmaceutical aspects of GCM and does not delve into its recycling or waste management strategies.
Q29: What research infrastructure and resources are available for studying GCM?
A32: The research highlights the use of advanced analytical techniques such as UHPLC-MS/MS, indicating the availability of sophisticated infrastructure and resources for studying GCM and other licorice constituents [[1], []].
Q30: What is the historical context of GCM research?
A33: While specific historical milestones are not explicitly outlined, the research acknowledges licorice's long-standing use in traditional medicine, implying historical significance and a foundation for modern research on its constituents like GCM [[1], []].
Q31: Are there any cross-disciplinary applications or synergies involving GCM research?
A34: The research showcases the integration of disciplines like pharmacology, analytical chemistry, and computational modeling in studying GCM, highlighting cross-disciplinary efforts in understanding its properties and applications [[1], [], []].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




